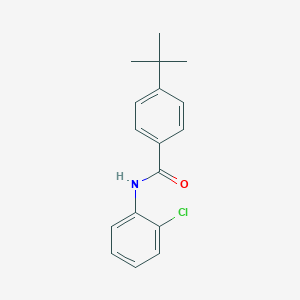

4-tert-butyl-N-(2-chlorophenyl)benzamide

Description

4-tert-Butyl-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 2-chlorophenyl substituent on the amide nitrogen. Its synthesis often involves palladium-catalyzed cross-coupling or condensation reactions, as evidenced by its use in auxiliary-assisted arylation protocols .

Propriétés

Formule moléculaire |

C17H18ClNO |

|---|---|

Poids moléculaire |

287.8 g/mol |

Nom IUPAC |

4-tert-butyl-N-(2-chlorophenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) |

Clé InChI |

PFKHLXGGIWJUPL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Molecular Geometry and Intermolecular Interactions

- N-(2-Chlorophenyl)benzamide (20a):

The crystal structure of this analog lacks five-membered N–H⋯Cl hydrogen bonding due to significant distortion (65°) of the amide unit relative to the 2-chlorophenyl plane. Instead, intermolecular N–H⋯O=C interactions dominate, highlighting the sensitivity of hydrogen-bonding networks to substituent positioning . - 2-Chloro-N-(2-chlorophenyl)benzamide: This derivative adopts a trans conformation of the amide group, similar to 4-tert-butyl-N-(2-chlorophenyl)benzamide, but with additional chlorine substitution.

Modifications to the Benzoyl Ring

- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide () and 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide ():

Replacing the 2-chlorophenyl group with electron-donating methoxy or ethoxy substituents shifts the electronic profile of the molecule. These derivatives likely exhibit increased solubility in polar solvents compared to the chloro-substituted parent compound.

Functionalization with Heterocyclic Moieties

- 4-tert-Butyl-N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide ():

The addition of a 1,3,4-oxadiazole ring introduces hydrogen-bond acceptors and π-stacking capabilities, which could enhance interactions with biological targets such as enzymes or receptors. - 4-tert-Butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide ():

Substitution of the carbonyl oxygen with a thiocarbonyl group (C=S) alters electronic distribution and may improve metabolic resistance due to reduced susceptibility to hydrolytic cleavage.

Pharmacological Derivatives

- N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():

This compound incorporates a piperazine-ethoxy linker and thiophene group, enabling dopamine D3 receptor binding. The 2-chlorophenyl group likely contributes to receptor affinity, while the thiophene enhances lipophilicity and membrane permeability .

Table 1: Key Structural Features and Properties

Research Findings and Implications

- Crystal Engineering: The absence of N–H⋯Cl bonding in 4-tert-butyl-N-(2-chlorophenyl)benzamide underscores the role of steric effects in disrupting hydrogen-bond networks, which may inform co-crystal design for improved bioavailability .

- Pharmacological Potential: Derivatives with piperazine linkers () demonstrate the compound’s adaptability in targeting CNS receptors, while oxadiazole-containing analogs () expand utility in enzyme inhibition.

- Metabolic Considerations: Thiocarbonyl derivatives () highlight strategies to enhance stability, whereas methoxy/ethoxy variants (–16) prioritize solubility for aqueous formulations.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.